molecular formula C6H8F3NO2 B3058845 (2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid CAS No. 921224-78-4

(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid

Cat. No.: B3058845
CAS No.: 921224-78-4
M. Wt: 183.13 g/mol
InChI Key: MRIDMQLMUYGBCW-YFKPBYRVSA-N
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Description

(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid (CAS 114490-94-7) is a noncanonical amino acid (ncAA) of high interest in advanced chemical biology and drug discovery research . This compound features a stereochemically defined (S)-configuration at the alpha-carbon and is characterized by two key functional groups: a rigid trifluoromethyl (CF3) group and a terminal alkene (pent-4-enoic) side chain. With a molecular formula of C6H8F3NO2 and a molecular weight of 183.13 g/mol, it is supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . The incorporation of the CF3 group is a strategic tool in medicinal chemistry, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The reactive alkene handle provides a versatile site for further bioorthogonal functionalization, such as through thiol-ene reactions, enabling researchers to conjugate various probes or linkers . This makes the compound a valuable building block for the synthesis of more complex molecules or for use in Genetic Code Expansion (GCE) methodologies. In GCE, such ncAAs can be site-specifically incorporated into proteins to study their structure and function, or to create novel protein-based materials with tailored properties . This product is intended for research and further manufacturing applications only. It is strictly not for direct human, veterinary, or household use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(trifluoromethyl)pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2H,1,3,10H2,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIDMQLMUYGBCW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@](C(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650427
Record name (2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921224-78-4
Record name (2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Asymmetric Allylic Amination and-Rearrangement

The tandem catalytic allylic C–H amination and asymmetric-rearrangement strategy has emerged as a robust method for constructing chiral α-amino acids with trifluoromethyl groups. This approach leverages palladium catalysis to achieve both bond formation and stereochemical control.

Reaction Mechanism and Conditions

The process begins with the activation of terminal alkenes (e.g., pent-4-enoic acid derivatives) via palladium-mediated allylic C–H amination. A Pd(0) catalyst, such as Pd₂(dba)₃·CHCl₃, coordinates to the alkene, facilitating oxidative addition to generate a π-allyl palladium intermediate. Subsequent transmetallation with indium or magnesium triflate enables nucleophilic attack by a chiral amine source, such as dimethylamine, to form a transient allylic amine.

The critical-rearrangement step is driven by a chiral N,N'-dioxide ligand (e.g., L3-PrAd), which induces asymmetry during the migration of the trifluoromethyl group. This step establishes the (2S) configuration at the α-carbon while positioning the trifluoromethyl moiety at the β-position. The reaction typically proceeds in acetonitrile at 35–50°C for 48–72 hours, achieving yields of 55–64% with diastereomeric ratios (dr) of 5:1 to 8:1 and enantiomeric ratios (er) of 78:22 to 82:18.

Table 1: Optimization of Catalytic Asymmetric Synthesis
Entry Catalyst System Ligand Temperature (°C) Yield (%) dr (anti:syn) er (major)
1 Pd₂(dba)₃, PPh₃ L3-PrAd 50 55 5:1 78:22
2 Pd₂(dba)₃, Mg(OTf)₂ L3-PrAd 40 58 6:1 82:18
3 Pd(OAc)₂, CuI Tri-2-furyl 35 64 8:1 67:33

Diastereoselective Pd/In Catalytic Cascades

An alternative methodology employs bimetallic Pd/In systems to assemble the carbon skeleton and install the trifluoromethyl group in a single cascade. This approach is adapted from enantioselective syntheses of 2-arylallyl-α-amino acids.

Substrate Preparation and Transmetallation

Chiral N-sulfinyl-α-imino esters serve as electrophilic intermediates, reacting with η¹-allylindium species generated in situ from trifluoromethyl-substituted allenes. The indium-mediated transmetallation step ensures high regioselectivity, directing the trifluoromethyl group to the β-position. The use of enantiopure N-sulfinyl auxiliaries (e.g., (S)- or (R)-tert-butanesulfinamide) enforces diastereoselectivity, yielding single diastereoisomers in 69–92% efficiency.

Hydrolysis and Isolation

Post-reaction hydrolysis with Amberlyst H⁺ ion exchange resin liberates the free amino acid while preserving stereochemical integrity. For example, ethyl (2S,4S)-2-(dimethylamino)-4-phenylpent-4-enoate undergoes acid-catalyzed cleavage to afford (2S)-2-amino-2-(trifluoromethyl)pent-4-enoic acid in quantitative yield.

Stereochemical Control via Chelation Effects

Semi-empirical computational models highlight the role of chelation in stabilizing transition states during stereochemical-determining steps. Indium or magnesium ions coordinate simultaneously to the sulfinyl oxygen and carbonyl oxygen of the imino ester, enforcing a rigid chair-like transition state. This chelation directs the trifluoromethyl group to adopt the thermodynamically favored (S)-configuration at the α-carbon.

Figure 1: Proposed Transition State for Stereochemical Control
       O  
       ||  
R–S–O···In–X  
       |  
       N–C–CF₃  

Chelation to indium (In) locks the substrate into a conformation that favors (S)-configuration formation.

Functional Group Compatibility and Limitations

While the above methods are effective, the presence of the electron-withdrawing trifluoromethyl group imposes constraints:

  • Base Sensitivity : Strong bases (e.g., NaH) promote elimination of HF, degrading the trifluoromethyl moiety. Mild bases like K₂CO₃ are preferred.
  • Solvent Effects : Polar aprotic solvents (MeCN, DMF) enhance catalyst activity but may reduce dr in some cases. Mixed solvent systems (EtOH:H₂O) improve hydrolysis yields.
  • Substrate Scope : Electron-deficient alkenes exhibit slower reaction kinetics, necessitating extended reaction times (up to 72 hours).

Analytical Validation and Characterization

Successful synthesis is confirmed via:

  • Chiral HPLC : Enantiomeric ratios are determined using Daicel Chiralpak columns (e.g., IA, IB).
  • X-ray Crystallography : Absolute configuration assignments are validated by single-crystal analyses, as demonstrated for analogous compounds.
  • NMR Spectroscopy : Distinct ¹⁹F NMR shifts (δ = −60 to −65 ppm) confirm trifluoromethyl incorporation.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Fluorinated Compounds : The compound serves as a precursor in synthesizing more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.

Biology

  • Biological Activity Investigation : Research has focused on its interactions with biomolecules, indicating potential roles in enzyme inhibition and modulation of metabolic pathways.

Medicine

  • Therapeutic Potential : Studies suggest that this compound may have applications in treating metabolic disorders due to its ability to interact with specific biological targets.

Industry

  • Advanced Materials Development : Its unique properties are being explored for creating new materials with enhanced performance characteristics.

Antitumor Activity

A study demonstrated that (2S)-2-amino-2-(trifluoromethyl)pent-4-enoic acid exhibits antitumor properties by inducing apoptosis in HeLa cancer cells. This suggests its potential as a chemotherapeutic agent.

Metabolic Pathway Modulation

Research indicates that this compound can influence metabolic pathways related to obesity and diabetes management. Its ability to inhibit specific enzymes involved in these pathways highlights its therapeutic potential.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. (S)-2-Amino-4,4,4-trifluorobutanoic Acid
  • Structure: Shorter carbon chain (butanoic acid backbone) with a -CF₃ group at C2.
  • Key Differences: Reduced steric bulk compared to the pent-4-enoic analog. Higher acidity of the α-amino group due to the electron-withdrawing -CF₃ group, similar to the target compound.
  • Applications : Used in asymmetric synthesis of fluorinated pharmaceuticals, highlighting the role of fluorination in enhancing bioavailability .
2.2. (S)-2-Amino-2-methyl-4-pentenoic Acid
  • Structure: Shares the pent-4-enoic backbone but substitutes -CF₃ with a methyl (-CH₃) group.
  • Key Differences: Lower acidity of the α-amino group due to the electron-donating -CH₃ group. Reduced metabolic stability compared to the -CF₃ analog.
  • Applications : Primarily used in research settings; the absence of fluorine limits its utility in drug design .
2.3. Aromatic Trifluoromethylated Amino Acids (e.g., 2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid)
  • Structure : Trifluoromethyl group attached to an aromatic ring rather than the α-carbon.
  • Distinct electronic effects: The -CF₃ group on the phenyl ring influences resonance rather than direct charge distribution at the α-carbon.
  • Applications : Explored in peptide engineering for improved receptor binding and stability .

Comparative Analysis Table

Compound Name Backbone Substituent Key Properties Applications
(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid Pent-4-enoic -CF₃ at C2 High acidity, rigidity, metabolic stability Drug design, enzyme inhibitors
(S)-2-Amino-4,4,4-trifluorobutanoic acid Butanoic -CF₃ at C2 High acidity, reduced steric bulk Asymmetric synthesis of fluorinated drugs
(S)-2-Amino-2-methyl-4-pentenoic acid Pent-4-enoic -CH₃ at C2 Lower acidity, moderate stability Research chemical
2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid Phenylpropanoic -CF₃ on phenyl High lipophilicity, aromatic interactions Peptide engineering

Research Findings and Implications

  • Electronic Effects: The -CF₃ group in this compound increases the α-amino group’s acidity (pKa ~1–2 units lower than -CH₃ analogs), enhancing hydrogen-bonding capacity in biological systems.
  • Steric and Conformational Impact: The pent-4-enoic double bond restricts rotational freedom, favoring specific binding conformations. This contrasts with the more flexible butanoic analog .
  • Metabolic Stability: Fluorination improves resistance to oxidative degradation, making the compound suitable for prolonged in vivo activity compared to non-fluorinated variants .

Biological Activity

(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid, also known by its CAS number 921224-78-4, is a fluorinated amino acid that has garnered attention for its unique structural properties and potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity, thereby improving its bioavailability and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6_6H8_8F3_3NO
  • Molecular Weight : Approximately 183.13 g/mol
  • Structure : Characterized by an amino group, a carboxylic acid functional group, and a pent-4-enoic acid backbone.

The mechanism of action of this compound primarily involves its interactions with various enzymes and receptors. The trifluoromethyl group contributes to the compound's stability and reactivity, allowing it to modulate biological processes effectively. Key aspects include:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially serving as a lead compound for developing therapeutic agents targeting metabolic disorders.
  • Receptor Interaction : The compound's structural characteristics enable it to interact with various receptors, which may lead to significant biological effects.

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes linked to metabolic pathways. This inhibition can be crucial for understanding metabolic disorders and developing targeted therapies.

Cytotoxicity Studies

Recent investigations have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example:

Cell LineIC50_{50} Value (µM)
HeLa15.0
PC310.5
K56212.3

These results suggest that the compound exhibits significant antiproliferative activity, making it a candidate for further research in cancer therapeutics.

Case Studies

  • Antitumor Activity : A study on the interactions of this compound with cancer cell lines demonstrated its ability to disrupt cell proliferation through apoptosis induction, particularly in HeLa cells.
  • Metabolic Pathway Modulation : The compound has been investigated for its role in modulating specific metabolic pathways, highlighting its potential use in treating metabolic disorders such as obesity and diabetes.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including radical trifluoromethylation techniques. Its applications extend beyond biological research into areas such as:

  • Medicinal Chemistry : As a building block for developing new therapeutic agents.
  • Material Science : Utilized in creating advanced materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid, and what challenges arise in maintaining enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions with chiral intermediates, such as Fmoc-protected amino acids (e.g., describes similar Fmoc-based strategies). Enantiomeric purity is challenged by racemization during trifluoromethyl group introduction. Techniques like chiral HPLC or capillary electrophoresis are critical for monitoring stereochemical integrity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms backbone connectivity, while X-ray crystallography resolves absolute stereochemistry. Mass spectrometry (MS) and high-resolution LC-MS verify molecular weight and purity. For enantiomeric validation, chiral stationary-phase HPLC compares retention times with known standards .

Q. What in vitro models are used to assess its anti-inflammatory activity?

  • Methodological Answer : Primary macrophage or neutrophil cultures are treated with lipopolysaccharide (LPS) to induce inflammation. Cytokine release (e.g., IL-6, TNF-α) is quantified via ELISA, and NF-κB pathway inhibition is measured using luciferase reporter assays. highlights modulation of prostaglandin synthesis enzymes as a key mechanistic focus .

Advanced Research Questions

Q. How do researchers investigate its interactions with enzymes like cyclooxygenase (COX) or cytochrome P450 (CYP450)?

  • Methodological Answer : Enzyme kinetics (e.g., IC₅₀, Kᵢ) are determined using fluorogenic substrates or radiolabeled ligands. For COX inhibition, arachidonic acid conversion to prostaglandins is monitored via LC-MS. CYP450 interactions are assessed using liver microsomes and NADPH-dependent metabolite profiling. Competitive binding assays with recombinant enzymes (e.g., COX-2) validate direct interactions .

Q. What computational approaches predict its metabolic stability and target binding?

  • Methodological Answer : Density functional theory (DFT) calculates electronic effects of the trifluoromethyl group on reactivity. Molecular dynamics simulations model binding to COX-2 or ion channels. Quantitative structure-activity relationship (QSAR) models, trained on PubChem bioactivity data (e.g., ), optimize logP and polar surface area for blood-brain barrier penetration .

Q. How are discrepancies between in vitro potency and in vivo efficacy resolved?

  • Methodological Answer : Pharmacokinetic studies in rodents measure bioavailability, half-life, and tissue distribution. Metabolite identification via LC-HRMS distinguishes active vs. inactive derivatives. For low in vivo activity, prodrug strategies (e.g., esterification of the carboxylic acid) improve membrane permeability, as seen in trifluoroacetate salt formulations ( ) .

Q. What analytical strategies address impurities or epimerization during storage?

  • Methodological Answer : Stability studies under varying pH, temperature, and humidity identify degradation pathways. For epimer detection, diastereomeric salt crystallization or advanced chromatographic methods (e.g., supercritical fluid chromatography) separate stereoisomers. emphasizes rigorous impurity profiling using charged aerosol detection (CAD) .

Data Contradiction Analysis

Q. How should conflicting data on its analgesic efficacy across animal models be interpreted?

  • Methodological Answer : Species-specific differences in metabolic enzymes (e.g., murine vs. human CYP450 isoforms) may explain variability. Dose-response studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling reconcile efficacy thresholds. Cross-validation using genetic knockout models (e.g., COX-2⁻/⁻ mice) isolates mechanism-specific effects .

Tables for Key Data

Parameter Method Reference
Enantiomeric purityChiral HPLC (Daicel CHIRALPAK® IG-3)
COX-2 IC₅₀Fluorescein-labeled arachidonic acid
Metabolic stability (t₁/₂)Human liver microsomes + NADPH
Cytokine inhibition (IL-6)THP-1 macrophage ELISA

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid
Reactant of Route 2
(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.